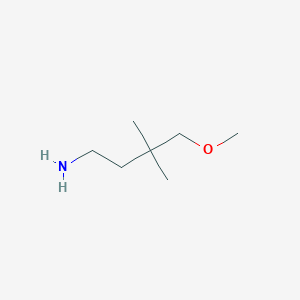

4-Methoxy-3,3-dimethylbutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

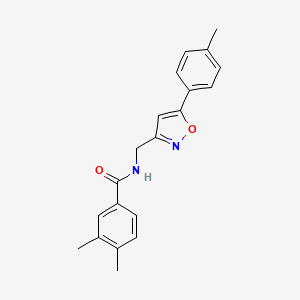

“4-Methoxy-3,3-dimethylbutan-1-amine” is a compound with the molecular weight of 131.22 . It is a liquid at room temperature . The IUPAC name for this compound is 4-methoxy-3,3-dimethyl-1-butanamine .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H17NO . The InChI code for this compound is 1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 131.22 .Applications De Recherche Scientifique

Accelerating Effect in Polymerization

One significant application of tertiary aromatic amines is in accelerating the curing of acrylic resins, which is pivotal in biomedical applications like denture resins or acrylic bone cements. Vázquez et al. (1998) explored the kinetics, mechanism, and activation energy of the reaction between benzoyl peroxide and tertiary aromatic amines, focusing on their use as activators in acrylic bone cements. Their findings underscore the importance of considering the temperature of surroundings on curing parameters due to the significant effects it has on the process, which is crucial to minimize thermal trauma during the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Environmental Impacts and Removal Techniques

Another critical area of application is in environmental science, where the focus is on the removal of persistent organic pollutants with N-amine groups from water. Prasannamedha and Kumar (2020) reviewed the contamination and removal of sulfamethoxazole, highlighting the importance of adsorption and advanced oxidation processes (AOPs) in removing such compounds. They discussed the strong chemical interaction via hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interaction as mechanisms for the adsorption process, suggesting the potential applicability of tertiary amines in environmental remediation efforts (Prasannamedha & Kumar, 2020).

Fine Organic Synthesis

Tertiary aromatic amines are also pivotal in the industry of fine organic synthesis. Nazarov et al. (2021) summarized the use of 3- and 4-substituted amino-1,2,4-triazoles in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This review provides comprehensive insight into the synthesis methods and applications of these compounds, suggesting a broad utility of tertiary amines in the synthesis of diverse organic products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-3,3-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORAAWRIHXYQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2579777.png)

![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)